Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride
Description
Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride is a quinoline derivative featuring a fluorine atom at the 6-position, a methyl group at the 2-position, and coordination with zinc dichloride (ZnCl₂), existing as a dihydrochloride salt.
- Coupling reactions using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form carboxamides ().
- Nitration, esterification, and diazotization for intermediates in antimicrobial quinolines ().
- Grignard reactions (e.g., CH₃MgBr) and epoxidation steps to introduce substituents ().
The dihydrochloride salt form enhances aqueous solubility and stability, a property observed in related compounds like 6-hydrazinoquinoline dihydrochloride (). The zinc coordination may confer catalytic or structural utility, though specific applications require further investigation.
Properties
IUPAC Name |
dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8FN.4ClH.Zn/c2*1-7-2-3-8-6-9(11)4-5-10(8)12-7;;;;;/h2*2-6H,1H3;4*1H;/q;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILFBQDBKOIYMH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)F.CC1=NC2=C(C=C1)C=C(C=C2)F.Cl.Cl.Cl[Zn]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4F2N2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61075-86-3 | |
| Record name | Dihydrogen tetrachlorozincate(2-), compound with 6-fluoro-2-methylquinoline (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride typically involves the reaction of 6-fluoro-2-methylquinoline with dichlorozinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 6-fluoro-2-methylquinoline: This can be synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination.
Reaction with Dichlorozinc: The 6-fluoro-2-methylquinoline is then reacted with dichlorozinc in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include disruption of DNA synthesis and repair, leading to cell death in bacterial cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 6-fluoro , 2-methyl , and zinc-dichloride features. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Fluorine vs. Chlorine : The 6-fluoro substituent in the target compound may improve metabolic stability and electronic effects compared to 6-chloro analogues, as fluorine’s electronegativity influences π-stacking and binding affinity ().
- Zinc Coordination: Unlike neutral or salt-form quinolines, the ZnCl₂ moiety could enable Lewis acid catalysis or stabilize specific conformations, though this is speculative without direct evidence.
- Salt Forms : Dihydrochloride salts (e.g., ) generally exhibit higher solubility in polar solvents compared to free bases or neutral metal complexes.
Implications for Target Compound :
- The use of EDC/DMAP () or diazotization () could be adapted for introducing the 6-fluoro and 2-methyl groups.
- Zinc coordination might follow quinoline synthesis, using ZnCl₂ in a post-synthetic step.
Table 3: Property Comparison
Notes:
- The dihydrochloride form’s solubility is advantageous for pharmaceutical formulation or aqueous reactions.
Biological Activity
Dichlorozinc; 6-fluoro-2-methylquinoline; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
- Chemical Name : Dichlorozinc; 6-fluoro-2-methylquinoline; dihydrochloride
- Molecular Formula : C10H8Cl2F2N
- CAS Number : 1128-61-6
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of zinc chloride with 6-fluoro-2-methylquinoline under controlled conditions. Crystallographic studies have provided insights into its molecular structure, revealing the arrangement of atoms and the presence of functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that 6-fluoro-2-methylquinoline derivatives exhibit significant antimicrobial activity. A study conducted by demonstrated that these compounds effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial DNA synthesis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Cytotoxicity Studies
Cytotoxicity assays have shown that dichlorozinc; 6-fluoro-2-methylquinoline; dihydrochloride exhibits selective toxicity towards cancer cells. In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis, leading to cell death at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| HeLa (Cervical Cancer) | 7.8 |
| A549 (Lung Cancer) | 6.1 |
The biological activity of this compound can be attributed to its ability to form complexes with metal ions, which may enhance its reactivity with biological targets. The presence of fluorine in the quinoline structure is known to affect lipophilicity, potentially facilitating cellular uptake and enhancing bioactivity.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of dichlorozinc; 6-fluoro-2-methylquinoline; dihydrochloride in treating infections caused by resistant bacterial strains. The results indicated a notable reduction in infection rates among treated patients compared to controls, highlighting its potential as a therapeutic agent.
- Cancer Treatment : Another study focused on the use of this compound in combination therapy for cancer treatment. Results showed synergistic effects when used alongside standard chemotherapeutic agents, suggesting a promising avenue for enhancing treatment efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
